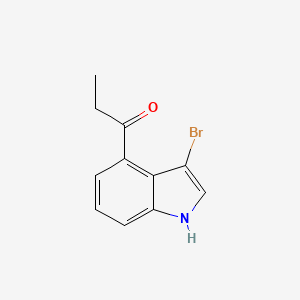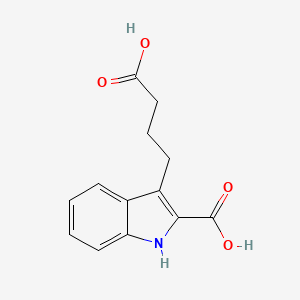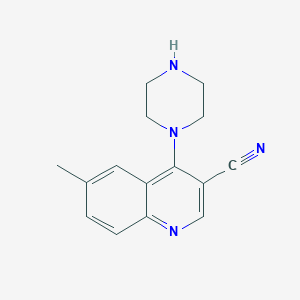
Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-amino-5-clorotiazol-4-carboxilato de etilo es un compuesto químico con la fórmula molecular C6H8Cl2N2O2S. Es un derivado del tiazol, un compuesto heterocíclico que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-amino-5-clorotiazol-4-carboxilato de etilo generalmente involucra la reacción del 2-amino-5-clorotiazol-4-carboxilato de etilo con ácido clorhídrico. Un método común incluye los siguientes pasos:
Materiales de partida: 2-amino-5-clorotiazol-4-carboxilato de etilo, ácido clorhídrico.
Condiciones de reacción: La reacción se lleva a cabo en un solvente adecuado, como acetonitrilo, a temperaturas elevadas (por ejemplo, 80 °C) durante un tiempo específico (por ejemplo, 2 horas).
Métodos de producción industrial
Los métodos de producción industrial para el clorhidrato de 2-amino-5-clorotiazol-4-carboxilato de etilo pueden involucrar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales, como recristalización o cromatografía, para garantizar que el producto final cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-amino-5-clorotiazol-4-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en el anillo de tiazol puede ser sustituido por otros nucleófilos.
Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, alterando el estado de oxidación de los átomos de azufre o nitrógeno.
Reacciones de condensación: El grupo amino puede reaccionar con compuestos carbonílicos para formar iminas o amidas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, generalmente en condiciones básicas.
Reacciones de oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de tiazol, mientras que las reacciones de oxidación y reducción pueden conducir a diferentes estados de oxidación del anillo de tiazol.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-amino-5-clorotiazol-4-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos, particularmente aquellos con propiedades antimicrobianas o anticancerígenas potenciales.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Estudios biológicos: Los investigadores lo utilizan para estudiar la actividad biológica de los derivados de tiazol y sus interacciones con los objetivos biológicos.
Aplicaciones industriales: Se emplea en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-amino-5-clorotiazol-4-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo o modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto que se sintetiza.
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-5-metiltiazol-4-carboxilato de etilo
- 2-aminotiazol-4-carboxilato de etilo
- 2-amino-5-bromotiazol-4-carboxilato de etilo
- 2-amino-5-yodotiazol-4-carboxilato de etilo
Singularidad
El clorhidrato de 2-amino-5-clorotiazol-4-carboxilato de etilo es único debido a la presencia del átomo de cloro en el anillo de tiazol, lo que puede influir en su reactividad y actividad biológica. Esto lo convierte en un compuesto valioso para la síntesis de derivados específicos con propiedades deseadas.
Propiedades
Fórmula molecular |
C6H8Cl2N2O2S |
|---|---|
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2S.ClH/c1-2-11-5(10)3-4(7)12-6(8)9-3;/h2H2,1H3,(H2,8,9);1H |
Clave InChI |
FZLZHTXICJCTAO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)


![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)







![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)

